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Compound of Interest

Compound Name: Neuroprotectin B

Cat. No.: B15560141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

stereocontrolled synthesis of Complestatin B, a complex chlorinated cyclic peptide with

significant biological activities. The synthesis is based on the innovative strategies developed

by the Boger group, which hinge on a highly selective intramolecular Larock indole synthesis.

Introduction
Complestatin B, along with its precursor Complestatin (also known as Chloropeptin II), has

garnered significant interest in the scientific community due to its diverse biological profile. It

has been identified as an inhibitor of the human complement pathway, HIV-1 integrase, and

bacterial fatty acid synthesis.[1][2][3] The intricate molecular architecture of Complestatin B,

characterized by a strained macrocyclic system and multiple stereocenters, presents a

formidable challenge for synthetic chemists. This document outlines a successful and

stereocontrolled total synthesis, culminating in the production of Complestatin B.[4][5][6]

The key features of the synthetic approach include:

An atropisomer-selective intramolecular Larock indole synthesis to construct a key

macrocyclic ring system.[1][7][8][9]

A modular approach allowing for the potential synthesis of various analogues.[7]
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A late-stage, two-step, single-pot oxidation of Complestatin to yield Complestatin B.[4][5][6]

Synthetic Strategy Overview
The total synthesis of Complestatin B begins with the construction of its precursor,

Complestatin. The core of this strategy is the formation of the DEF ring system via an

intramolecular Larock indole synthesis, followed by the introduction of the ABCD ring system

through an aromatic nucleophilic substitution reaction for biaryl ether formation.[8][9] Finally, a

divergent oxidation of the indole moiety in Complestatin affords Complestatin B.[4][5][6]
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Caption: Overall synthetic workflow for Complestatin B.

Key Experimental Protocols
Atroposelective Intramolecular Larock Indole Synthesis
for DEF Ring Formation
This pivotal step establishes the stereochemistry of the biaryl linkage in the DEF macrocycle.

The use of a triethylsilyl (TES) group on the alkyne directs the regioselectivity of the cyclization,

and an N-acetyl protecting group on the aniline enhances the atropodiastereoselectivity.[7][8]

Protocol: A solution of the acyclic precursor (containing the 2-bromoaniline and TES-alkyne

moieties) in a suitable solvent (e.g., DMF) is treated with a palladium(0) catalyst, such as

Pd(PPh₃)₄, and a base (e.g., K₂CO₃). The reaction mixture is heated to facilitate the

intramolecular cyclization. The reaction progress is monitored by TLC or LC-MS. Upon

completion, the product is isolated and purified by column chromatography.

Key Data:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3217038/
https://pubs.acs.org/doi/abs/10.1021/ja208570q
https://pubmed.ncbi.nlm.nih.gov/21991993/
https://pubmed.ncbi.nlm.nih.gov/19839632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2783344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217038/
https://pubs.acs.org/doi/abs/10.1021/ja208570q
https://pubmed.ncbi.nlm.nih.gov/21991993/
https://www.benchchem.com/product/b15560141?utm_src=pdf-body-img
https://www.organic-chemistry.org/Highlights/2011/01August.shtm
https://pubmed.ncbi.nlm.nih.gov/19839632/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Yield
Atropodiastereoselectivity
(R:S)

| Larock Macrocyclization (DEF Ring) | 89% | 4:1 |

Data extracted from the first total synthesis of Chloropeptin II (Complestatin).[8]

Macrocyclization for ABCD Biaryl Ether Ring System
Following the formation of the DEF ring system, the ABCD macrocycle is constructed via an

intramolecular aromatic nucleophilic substitution reaction.

Protocol: The substrate, containing a phenol and an o-fluoronitroaromatic moiety, is dissolved

in anhydrous THF.[1] To this solution, K₂CO₃ (10 equivalents), 4Å molecular sieves, and 18-

crown-6 are added. The reaction mixture is heated at 60 °C for 12 hours.[1] The product, a

mixture of atropisomers, is then isolated and purified. The subsequent removal of the nitro

group is achieved in a two-step procedure using SnCl₂ followed by t-BuONO and H₃PO₂ in

THF.[1]

Key Data:

Step Yield Atropisomeric Ratio

ABCD Ring Closure (Biaryl
Ether Formation)

up to 95% 5:1

| Nitro Group Removal (Two Steps) | 90% | - |

Data from the second generation total synthesis of Complestatin.[1]

Synthesis of Complestatin B via Oxidation of
Complestatin
Complestatin B is obtained from Complestatin through a two-step, single-pot oxidation of the

indole ring.[4][5][6] This transformation introduces a hydroxyl group at the C3 position and a

carbonyl at the C2 position of the indole.
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Protocol: To a solution of Complestatin in a mixture of THF and water, N-chlorosuccinimide

(NCS) is added to form the chlorohydrin intermediate. Following this, Cs₂CO₃ in a DMF/water

mixture is added to the same pot to facilitate the conversion to the 3-hydroxy-2-oxindole,

yielding Complestatin B.[4][5][6]

Key Data:

Precursor Reagents Product Yield

| Complestatin | 1. NCS, THF/H₂O2. Cs₂CO₃, DMF/H₂O | Complestatin B | Not explicitly stated

in the provided text, but described as a direct conversion. |

This protocol is based on the reported synthesis and stereochemical determination of

Complestatin A and B.[4][5][6]

Signaling Pathways and Biological Activity
Complestatin and its derivatives exhibit a range of biological activities, making them attractive

candidates for drug development.

Anti-HIV Activity: Complestatin shows promising activity against HIV infectivity and inhibits

HIV-1 integrase.[1][4][7]

Antibacterial Activity: It is a potent inhibitor of Staphylococcus aureus enoyl-acyl carrier

protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[3] This leads to

antibacterial activity against Gram-positive bacteria, including methicillin-resistant S. aureus

(MRSA).[3][10]

Complement Inhibition: Complestatin was initially discovered as a potent inhibitor of the

alternative pathway of the human complement system.[1][2]

Proposed Mechanism of Antibacterial Action

Complestatin Enoyl-ACP Reductase
(FabI)

Fatty Acid
Synthesis Bacterial Growth
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Caption: Inhibition of bacterial fatty acid synthesis by Complestatin.

Summary of Quantitative Data
Synthetic Step Product Yield

Stereoselectivi
ty/Ratio

Reference

Asymmetric

Aminohydroxylati

on

Aminoalcohol

Intermediate
75% >98% ee, 5:1 rr [1]

Larock

Macrocyclization

(DEF Ring)

Functionalized

DEF Ring

System

89% 4:1 (R:S) [8]

ABCD Ring

Closure (Biaryl

Ether Formation)

ABCD Ring

System
up to 95% 5:1 atropisomers [1]

Nitro Group

Removal

De-nitrated

ABCD Ring

System

90% - [1]

Oxidation of

Complestatin to

Complestatin A

Complestatin A

93% (HCl-

DMSO) / 82%

(NBS, THF-H₂O)

- [4][5][6]

Conclusion
The stereocontrolled synthesis of Complestatin B has been successfully achieved through a

modular and efficient strategy. The key to this success lies in the atroposelective Larock indole

synthesis, which allows for precise control over the complex stereochemistry of the molecule.

The detailed protocols and data presented herein provide a valuable resource for researchers

in organic synthesis and medicinal chemistry who are interested in this class of potent bioactive

compounds. The modularity of the synthesis also opens avenues for the creation of novel

analogues with potentially enhanced therapeutic properties.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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